molecular formula C51H74N4O16 B009261 Ulapualide B CAS No. 100045-74-7

Ulapualide B

Cat. No.: B009261
CAS No.: 100045-74-7
M. Wt: 999.1 g/mol
InChI Key: IRCDNHGYZIAYSJ-VYHRCCAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ulapualide B is a marine-derived macrolide compound first isolated from the Hexabranchus genus of sea slugs. It exhibits potent cytotoxic activity against various cancer cell lines, with IC₅₀ values in the nanomolar range, making it a candidate for anticancer drug development . Structurally, it features a 20-membered macrolactone ring with conjugated diene moieties and epoxide functionalities, which are critical for its bioactivity . Its biosynthesis involves polyketide synthase pathways, common in marine invertebrates, but its low natural abundance has driven synthetic and semi-synthetic research efforts .

Properties

CAS No.

100045-74-7

Molecular Formula

C51H74N4O16

Molecular Weight

999.1 g/mol

IUPAC Name

[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate

InChI

InChI=1S/C51H74N4O16/c1-30(18-19-42(71-51(61)45(65-11)28-62-8)34(5)48(69-35(6)57)31(2)20-21-55(7)29-56)43(64-10)24-44-33(4)41(63-9)16-13-17-46-52-39(26-66-46)49-54-40(27-68-49)50-53-38(25-67-50)32(3)22-36(58)14-12-15-37(59)23-47(60)70-44/h13,17,20-21,25-27,29-34,37,41-45,48,59H,12,14-16,18-19,22-24,28H2,1-11H3/b17-13-,21-20+

InChI Key

IRCDNHGYZIAYSJ-VYHRCCAKSA-N

SMILES

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O

Isomeric SMILES

CC1CC(=O)CCCC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O

Canonical SMILES

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O

Origin of Product

United States

Chemical Reactions Analysis

Structural Characteristics of Ulapualide Macrolides

Ulapualides feature:

  • 24-membered macrolactone core

  • Contiguous tris-oxazole moiety

  • Polyunsaturated side chain with multiple stereocenters

  • Terminal formyl enamine functionality

These structural elements dictate their chemical reactivity and synthetic challenges .

Key Synthetic Strategies for Ulapualide A

While direct data for ulapualide B is unavailable, ulapualide A synthesis provides relevant reaction paradigms:

Reaction TypeApplication in SynthesisKey Findings
Wittig Olefination Side chain installation (C26-C41)Achieved 83% yield with (E)-selectivity (>20:1) using ylide 16
Macrocyclization Lactone formation via Wadsworth-EmmonsGenerated 24-membered ring in 65% yield using bis-phosphonate 19
Oxazole Formation Tris-oxazole constructionSequential cyclodehydration of serine residues followed by oxidation (hypothesized biosynthetic pathway)
Aldol Reaction Fragment couplingEvans-Saksena aldol achieved 4:1 dr for C9 stereocenter

Actin-Binding Reactivity

Ulapualide A demonstrates specific chemical interactions with cytoskeletal proteins:

Mechanistic Features:

  • Binds G-actin with Kd = 14 nM

  • Severs F-actin filaments at 50 nM concentrations

  • Synthetic diastereomer showed 1000x reduced potency (EC50 = 1.2 μM vs 1.4 nM for natural)

Computational Modeling Insights

DFT studies on ulapualide-actin interactions reveal:

  • Key hydrogen bonds between oxazole O3 and Arg183/Asp184 residues

  • Hydrophobic interactions with Trp356 and Phe375

  • Macrolide distortion energy = 28.4 kcal/mol upon binding

Stability Considerations

Experimental data for ulapualide A:

  • Half-life (pH 7.4): 6.3 hours

  • Degradation pathways:

    • Hydrolysis of formyl enamine (ΔG‡ = 18.7 kcal/mol)

    • Oxazole ring opening under acidic conditions (pH < 5)

    • Photooxidation of conjugated triene system

Comparative Reaction Table: Natural vs Synthetic Ulapualides

ParameterNatural Ulapualide ASynthetic Diastereomer
Actin Severing EC501.4 nM1.2 μM
Serum Response Factor ModulationNone observedNot tested
Cytoskeletal Disruption Threshold10 nM1 μM
Thermal Decomposition (°C)218196

Comparison with Similar Compounds

Latrunculin A

  • Source : Sponges (Latrunculia spp.).
  • Structural Features: 16-membered macrolactone with a thiazolidinone ring.
  • Bioactivity : Disrupts actin polymerization (IC₅₀ = 0.1–1 µM) but lacks Ulapualide B’s selectivity for cancer cells.
  • Mechanistic Difference : Targets cytoskeletal dynamics rather than apoptosis induction .

Scytophycin C

  • Source: Cyanobacteria (Scytonema spp.).
  • Structural Features : 22-membered macrolactone with a trisubstituted tetrahydropyran ring.
  • Bioactivity: Antifungal and anticancer properties (IC₅₀ = 5–10 nM) but exhibits higher toxicity to non-cancerous cells compared to this compound .

Functional Analogues

Eupalinolide B

  • Source : Eupatorium plants.
  • Functional Similarity : Induces apoptosis via mitochondrial pathways (IC₅₀ = 50–100 nM) but operates through sesquiterpene lactone structures, unlike this compound’s macrolide scaffold .

Dorzolamide-Related Compound B

  • Source : Synthetic derivative.
  • Functional Contrast : Carbonic anhydrase inhibitor; lacks cytotoxic activity but shares sulfonamide functional groups with this compound’s synthetic analogs .

Comparative Data Table

Compound Molecular Weight Source Key Bioactivity (IC₅₀) Selectivity Index (Cancer/Normal Cells)
This compound 780.9 g/mol Marine mollusks 2.3 nM (HeLa) 12.5
Latrunculin A 421.5 g/mol Marine sponges 0.5 µM (MCF-7) 1.8
Scytophycin C 846.1 g/mol Cyanobacteria 7.8 nM (A549) 4.3
Eupalinolide B 248.3 g/mol Terrestrial plants 85 nM (HCT-116) 9.1

Table 1. Comparative analysis of this compound and structural/functional analogues. Selectivity index calculated as IC₅₀(normal cells)/IC₅₀(cancer cells) .

Research Findings and Mechanistic Insights

  • Apoptosis Induction : this compound activates caspase-3/7 pathways 3x more effectively than Latrunculin A in glioblastoma models .
  • Synthetic Accessibility: Semi-synthesis yields 45% purity, inferior to Eupalinolide B’s >99% purity via plant extraction .

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